4,5,5-Trifluoropent-4-en-1-ol

Description

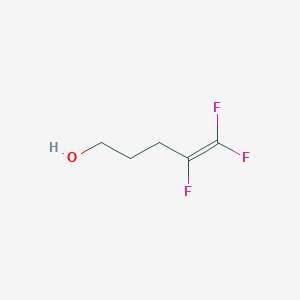

Structure

3D Structure

Properties

IUPAC Name |

4,5,5-trifluoropent-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O/c6-4(5(7)8)2-1-3-9/h9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJKNDRBOYATRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=C(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380716 | |

| Record name | 4,5,5-trifluoropent-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109993-33-1 | |

| Record name | 4,5,5-trifluoropent-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,5-Trifluoro-4-penten-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,5,5-Trifluoropent-4-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthesis and detailed characterization of the novel fluorinated alcohol, 4,5,5-Trifluoropent-4-en-1-ol. As a molecule incorporating both a terminal trifluoroalkene moiety and a primary alcohol, it holds potential as a versatile building block in the synthesis of advanced materials and pharmaceutical agents. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides a putative synthetic protocol based on established organometallic chemistry, alongside predicted physicochemical and spectroscopic data to aid in its identification and characterization. The information presented herein is intended to serve as a foundational resource for researchers interested in the exploration and application of this and similar fluorinated compounds.

Proposed Synthesis

A robust and direct synthetic route to this compound is proposed via the nucleophilic addition of a trifluorovinyl Grignard reagent to ethylene oxide. This method is advantageous due to the commercial availability of the precursors and the reliability of Grignard reactions in forming carbon-carbon bonds.

The proposed two-step synthesis involves:

-

Formation of Trifluorovinyl Magnesium Bromide: Trifluorovinyl bromide is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to generate the corresponding Grignard reagent.

-

Reaction with Ethylene Oxide: The freshly prepared Grignard reagent undergoes a nucleophilic ring-opening reaction with ethylene oxide. Subsequent acidic workup protonates the resulting alkoxide to yield the target primary alcohol, this compound.

A schematic of the proposed synthetic workflow is depicted below.

Figure 1: Proposed synthetic workflow for this compound.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below. These values are estimated based on its chemical structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₅H₇F₃O |

| Molecular Weight | 140.10 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | ~130-140 °C (at 760 mmHg) |

| Density | ~1.2 g/mL |

| Refractive Index | ~1.37 |

Spectroscopic Characterization Data

The following tables summarize the predicted spectroscopic data for this compound, which are crucial for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.5 - 6.0 | ddd | 1H | =CH- | |

| ~3.7 | t | 2H | -CH₂-OH | |

| ~2.3 | m | 2H | =CH-CH₂- | |

| ~1.8 | m | 2H | -CH₂-CH₂-OH | |

| ~1.5 | br s | 1H | -OH |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| ~145 (q) | -CF= | |

| ~115 (dq) | =CH- | |

| ~61 | -CH₂-OH | |

| ~31 | =CH-CH₂- | |

| ~28 | -CH₂-CH₂-OH |

| ¹⁹F NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -90 | d | 2F | |

| ~ -110 | t | 1F |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Coupling constants (J) are expected to be observed between protons and fluorine atoms.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad, Strong | O-H stretch (alcohol) |

| ~3080 | Medium | =C-H stretch |

| ~2940, ~2880 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=C stretch (fluorinated) |

| ~1350-1100 | Strong | C-F stretch |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Proposed Fragment |

| 140 | Moderate | [M]⁺ (Molecular Ion) |

| 121 | Low | [M - F]⁺ |

| 112 | Moderate | [M - C₂H₄]⁺ (McLafferty rearrangement) |

| 97 | High | [M - C₂H₄OH]⁺ |

| 69 | High | [CF₃]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols (Proposed)

Synthesis of Trifluorovinyl Magnesium Bromide

Materials:

-

Magnesium turnings

-

Trifluorovinyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with magnesium turnings under an inert atmosphere (e.g., argon or nitrogen).

-

A small crystal of iodine is added to activate the magnesium surface.

-

Anhydrous THF is added to cover the magnesium turnings.

-

A solution of trifluorovinyl bromide in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey solution is used directly in the next step.

Synthesis of this compound

Materials:

-

Trifluorovinyl magnesium bromide solution in THF (from step 4.1)

-

Ethylene oxide (condensed and dissolved in cold, anhydrous THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

The freshly prepared trifluorovinyl magnesium bromide solution is cooled to 0 °C in an ice bath.

-

A solution of ethylene oxide in cold, anhydrous THF is added dropwise to the Grignard reagent solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The resulting mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.

Safety Considerations

-

Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under a dry, inert atmosphere.

-

Ethylene oxide is a toxic and flammable gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Trifluorovinyl bromide is a volatile and potentially toxic liquid. Handle with care in a fume hood.

-

Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations and is expected to be a viable method for the preparation of this novel fluorinated alcohol. The predicted spectroscopic data will be invaluable for the confirmation of its structure. The availability of this compound will open new avenues for the development of advanced materials and pharmaceuticals, leveraging the unique properties imparted by the trifluoroalkenyl group. Further experimental validation of the protocols and data presented herein is encouraged.

References

Spectroscopic and Synthetic Elucidation of 4,5,5-Trifluoropent-4-en-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for 4,5,5-Trifluoropent-4-en-1-ol, a molecule of interest in synthetic and medicinal chemistry. Due to the absence of publicly available experimental data for this specific compound, this document outlines a plausible synthetic route and offers predicted spectral characteristics based on analogous compounds and established principles of spectroscopy. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel fluorinated compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlations.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.5 - 6.0 | m | 1H | =CH- |

| ~3.7 | t | 2H | -CH₂-OH |

| ~2.4 | m | 2H | -CH₂-CH= |

| ~1.8 | p | 2H | -CH₂-CH₂-CH₂- |

| ~1.5 | s (br) | 1H | -OH |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 (t, J ≈ 250 Hz) | =CF₂ |

| ~135 (dt, J ≈ 25, 10 Hz) | =CF- |

| ~115 (dt, J ≈ 250, 25 Hz) | =CH- |

| ~62 | -CH₂-OH |

| ~32 | -CH₂-CH= |

| ~28 | -CH₂-CH₂-CH₂- |

Table 3: Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -90 | d | F (trans to H) |

| ~ -95 | d | F (cis to H) |

| ~ -170 | m | =CF- |

Table 4: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | broad | O-H stretch |

| ~3050 | medium | =C-H stretch |

| ~2940, 2870 | medium | C-H stretch (aliphatic) |

| ~1740 | strong | C=C stretch (fluorinated) |

| ~1100-1300 | strong | C-F stretch |

| ~1050 | strong | C-O stretch |

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 148 | Moderate | [M]⁺ |

| 128 | Low | [M - HF]⁺ |

| 117 | Moderate | [M - CH₂OH]⁺ |

| 97 | Strong | [M - H₂O - HF]⁺ |

| 69 | High | [CF₃]⁺ |

Proposed Synthetic Pathway and Experimental Protocols

A viable synthetic route to this compound, which is not commercially available, is proposed below. This multi-step synthesis employs well-established reactions, and the protocols are based on analogous transformations found in the chemical literature.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-3-((tert-butyldimethylsilyl)oxy)propane

To a solution of 3-bromopropan-1-ol (1.0 eq) and imidazole (1.2 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C is added tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portionwise. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the title compound.

Step 2: Synthesis of (3-((tert-Butyldimethylsilyl)oxy)propyl)triphenylphosphonium bromide

A solution of 1-bromo-3-((tert-butyldimethylsilyl)oxy)propane (1.0 eq) and triphenylphosphine (1.1 eq) in toluene (0.5 M) is heated to reflux for 24 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold toluene, and dried under vacuum to yield the phosphonium salt as a white solid.

Step 3: Synthesis of (E/Z)-tert-Butyl(4,5,5-trifluoropent-4-en-1-yloxy)dimethylsilane

To a suspension of (3-((tert-butyldimethylsilyl)oxy)propyl)triphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C is added n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. The resulting deep red solution is stirred at -78 °C for 1 hour. A solution of trifluoroacetaldehyde (generated in situ or bubbled as a gas, 1.2 eq) in THF is then added slowly. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to give the desired trifluorovinyl ether.

Step 4: Synthesis of this compound

To a solution of (E/Z)-tert-butyl(4,5,5-trifluoropent-4-en-1-yloxy)dimethylsilane (1.0 eq) in THF (0.2 M) is added tetrabutylammonium fluoride (TBAF, 1.2 eq, 1.0 M in THF). The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield this compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

This comprehensive guide provides a foundational understanding of the expected spectroscopic properties of this compound and a strategic approach to its synthesis and characterization. This information is intended to facilitate further research and development in the field of fluorine chemistry.

An In-depth Technical Guide to 4,5,5-Trifluoropent-4-en-1-ol: Current Knowledge and Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,5-Trifluoropent-4-en-1-ol is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced stability, lipophilicity, and metabolic resistance. This guide provides a summary of the currently available technical information on this compound. It is important to note that publicly accessible data on this specific compound is limited.

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of this compound are not extensively available in the public domain. The following table summarizes the known information.

| Property | Value | Source |

| Molecular Formula | C5H7F3O | PubChem |

| Molecular Weight | 140.10 g/mol | PubChem |

| CAS Number | 109933-33-1 | ChemicalBook[1] |

| Physical State | Liquid (at 95% purity) | Apollo Scientific[2] |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available | N/A |

Synthesis and Reactivity

Specific, detailed experimental protocols for the synthesis of this compound are not readily found in published literature or patents. However, general synthetic strategies for fluorinated alcohols often involve the introduction of fluorine-containing building blocks or the direct fluorination of organic precursors.

A plausible, though hypothetical, synthetic approach could involve the reaction of a suitable starting material with a fluorinating agent, followed by functional group manipulations to yield the desired pentenol structure. A generalized workflow for such a synthesis is depicted below.

Caption: A generalized workflow for the synthesis of a fluorinated pentenol.

The reactivity of this compound is expected to be influenced by the presence of the trifluorovinyl group and the primary alcohol. The electron-withdrawing nature of the fluorine atoms can affect the acidity of the hydroxyl proton and the reactivity of the double bond. The alcohol functionality allows for typical reactions such as esterification, etherification, and oxidation.

Spectroscopic Data

No publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified. For related haloalkenes, characteristic spectroscopic features would be expected. In an IR spectrum, C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. The O-H stretch of the alcohol would be observed as a broad band around 3200-3600 cm⁻¹. In ¹H NMR, the protons on the carbon adjacent to the hydroxyl group would likely appear as a triplet. In ¹⁹F NMR, the fluorine atoms would give rise to signals with chemical shifts and coupling patterns dependent on their environment. Mass spectrometry of haloalkanes often shows characteristic fragmentation patterns, including the loss of halogen atoms.[3]

Safety Information

A safety data sheet (SDS) for this compound is available from some chemical suppliers.[1] It is recommended to consult the specific SDS for detailed safety and handling information before working with this compound. As with all fluorinated compounds, appropriate personal protective equipment should be used in a well-ventilated area.

Conclusion

This compound is a chemical compound for which detailed physical and chemical data is not widely available in the public domain. While its structure suggests potential for use as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries, a comprehensive understanding of its properties and reactivity awaits further investigation and publication of experimental data. Researchers interested in this compound may need to perform their own characterization or contact commercial suppliers for more detailed information.

References

Technical Overview of 4,5,5-Trifluoropent-4-en-1-ol

CAS Number: 109993-33-1

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a technical summary of the available information on 4,5,5-Trifluoropent-4-en-1-ol. It is important to note that while the fundamental chemical identity of this compound is established, detailed experimental protocols for its synthesis and comprehensive studies on its biological activity are not extensively available in publicly accessible literature. This guide, therefore, summarizes the known data and provides a general framework for the potential utility and experimental approaches for such a molecule in the context of drug discovery and development, based on the established roles of similar fluorinated compounds.

Chemical and Physical Properties

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, influencing factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is an unsaturated alcohol containing a trifluorovinyl group, a structural motif of interest in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 109993-33-1 | PubChem |

| Molecular Formula | C5H7F3O | PubChem |

| Molecular Weight | 140.10 g/mol | PubChem |

| Physical State | Liquid | CymitQuimica[1] |

| IUPAC Name | This compound | PubChem |

Synthesis and Experimental Protocols

Below is a generalized workflow that could be adapted for the synthesis, purification, and characterization of this compound.

References

An In-depth Technical Guide to 4,5,5-Trifluoropent-4-en-1-ol: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5,5-Trifluoropent-4-en-1-ol, a fluorinated alcohol with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide leverages information on analogous fluorinated molecules to propose synthetic routes, detail characterization methodologies, and discuss its potential role in drug development. The strategic incorporation of fluorine can significantly modulate the physicochemical properties of organic molecules, making compounds like this compound valuable building blocks for the synthesis of novel therapeutic agents. This document outlines hypothetical, yet plausible, experimental protocols and presents data in a structured format to facilitate further research and development.

Introduction

Fluorine has emerged as a crucial element in modern drug discovery, with a significant percentage of marketed drugs containing at least one fluorine atom.[1][2][3][4] The introduction of fluorine or fluorine-containing moieties, such as the trifluoromethyl group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2]

This compound (CAS No. 109993-33-1) is a unique molecule featuring a terminal trifluorovinyl group and a primary alcohol. This combination of functional groups makes it an attractive synthon for the introduction of a fluorinated motif into a variety of molecular scaffolds. While specific literature on this compound is scarce, its structural features suggest potential utility as a building block in the synthesis of novel pharmaceuticals and agrochemicals. This guide aims to provide a foundational understanding of its properties, synthesis, and potential applications based on established principles of fluorine chemistry.

Physicochemical Properties

While experimental data for this compound is not extensively published, its key physicochemical properties can be predicted based on its structure.

| Property | Predicted/Known Value | Source |

| CAS Number | 109993-33-1 | [5] |

| Molecular Formula | C₅H₇F₃O | [5] |

| Molecular Weight | 140.10 g/mol | [5] |

| Appearance | Liquid (presumed) | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Expected to be soluble in common organic solvents. | - |

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned through the functionalization of a suitable precursor. One such approach involves the reaction of a protected 4-pentyn-1-ol with a trifluoromethylating agent, followed by a selective reduction.

Experimental Protocol: A Hypothetical Two-Step Synthesis

Step 1: Trifluoromethylation of a Protected 4-pentyn-1-ol

This step would involve the protection of the hydroxyl group of 4-pentyn-1-ol, followed by the addition of a trifluoromethyl group across the terminal alkyne.

-

Reagents and Materials:

-

4-pentyn-1-ol

-

Protecting group (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl)

-

Base (e.g., Imidazole)

-

Trifluoromethylating agent (e.g., (Trifluoromethyl)trimethylsilane, TMSCF₃)

-

Fluoride source (e.g., Tetrabutylammonium fluoride, TBAF)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

-

-

Procedure:

-

Protect the hydroxyl group of 4-pentyn-1-ol with TBDMSCl and imidazole in THF.

-

To the protected alkyne, add TMSCF₃ and a catalytic amount of TBAF at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Selective Reduction and Deprotection

This step aims to selectively reduce the alkyne to a vinyl group and remove the protecting group to yield the final product.

-

Reagents and Materials:

-

Product from Step 1

-

Reducing agent (e.g., Lindlar's catalyst with H₂)

-

Deprotecting agent (e.g., Tetrabutylammonium fluoride, TBAF)

-

Solvent (e.g., Ethyl acetate, Methanol)

-

-

Procedure:

-

Dissolve the trifluoromethylated alkyne in a suitable solvent and subject it to hydrogenation using Lindlar's catalyst.

-

Monitor the reaction for the selective formation of the alkene.

-

After the reduction is complete, filter off the catalyst.

-

Add a deprotecting agent such as TBAF to remove the silyl protecting group.

-

Work up the reaction and purify the final product, this compound, by distillation or column chromatography.

-

Characterization and Data Presentation

The structural elucidation of this compound would rely heavily on spectroscopic techniques, particularly NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy would be essential for confirming the structure.[6][7][8][9]

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity and Coupling |

| ¹H | 5.0 - 6.5 | Multiplet for vinyl proton |

| 3.5 - 4.0 | Triplet for -CH₂OH | |

| 2.0 - 2.5 | Multiplet for allylic -CH₂- | |

| 1.5 - 2.0 | Multiplet for -CH₂- | |

| ¹³C | 140 - 160 | Quartet for =CF₂ |

| 110 - 130 | Triplet for =CHF | |

| 60 - 65 | -CH₂OH | |

| 25 - 35 | Allylic -CH₂- and -CH₂- | |

| ¹⁹F | -80 to -120 | Complex multiplets due to geminal and vicinal H-F and F-F coupling |

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.

| Technique | Expected m/z Values |

| Electron Ionization (EI-MS) | Molecular ion peak at m/z 140. Fragmentation would likely involve loss of H₂O, HF, and small hydrocarbon fragments. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to confirm the elemental composition (C₅H₇F₃O). |

Potential Applications in Drug Development

The trifluoromethyl group is a well-established bioisostere for various functional groups and can significantly enhance the drug-like properties of a molecule.[2][4] The presence of the terminal trifluorovinyl group in this compound makes it a valuable precursor for introducing this moiety into drug candidates.

Signaling Pathway Diagram

The introduction of a trifluoromethyl group can impact drug-target interactions. For instance, in kinase inhibitors, a trifluoromethyl group can enhance binding affinity by forming favorable interactions within the ATP-binding pocket.

Caption: Hypothetical signaling pathway modulation by a drug derived from this compound.

Experimental Workflow for Biological Screening

A general workflow for assessing the biological activity of derivatives of this compound is outlined below.

Caption: General experimental workflow for the biological evaluation of new chemical entities.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel fluorinated compounds. Its unique structural features offer a valuable handle for the introduction of a trifluorovinyl moiety, which can impart desirable physicochemical and biological properties. While specific experimental data remains limited, this technical guide provides a solid foundation for researchers interested in exploring the potential of this molecule. The proposed synthetic strategies, characterization methods, and potential applications in drug discovery are based on well-established principles and are intended to stimulate further investigation into this and related fluorinated compounds. The continued development of novel fluorination methodologies will undoubtedly expand the synthetic accessibility and utility of such molecules in the future.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. 4,5,5-Trifluoro-4-penten-1-ol | C5H7F3O | CID 2777933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions | University of Southampton [cdn.southampton.ac.uk]

An In-depth Technical Guide to the Potential Isomers and Stereochemistry of 4,5,5-Trifluoropent-4-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential isomers and stereochemistry of 4,5,5-Trifluoropent-4-en-1-ol, a fluorinated alcohol of interest in medicinal chemistry and materials science. Due to the presence of a terminal gem-difluoroalkene moiety, this compound can exist as geometric isomers, specifically E and Z isomers. This guide details the structural characteristics of these isomers, provides estimated spectroscopic data for their differentiation, outlines potential synthetic routes, and presents experimental protocols for their analysis and separation. Furthermore, the potential for introducing chirality and the methods for analyzing such stereoisomers are discussed, offering valuable insights for drug development professionals.

Introduction

Fluorinated organic molecules are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities. This compound possesses a terminal gem-difluoroalkene group, a structural motif that can serve as a bioisostere for a carbonyl group, potentially influencing the biological activity of a parent molecule. Understanding the isomeric landscape of this compound is crucial for structure-activity relationship (SAR) studies and the development of stereochemically pure active pharmaceutical ingredients (APIs).

Potential Isomers of this compound

The primary source of isomerism in this compound arises from the restricted rotation around the C4=C5 double bond, leading to the formation of geometric isomers.

Geometric (E/Z) Isomerism

The presence of two different substituents on the C4 carbon (a hydrogen atom and the -CH2CH2CH2OH group) and two different substituents on the C5 carbon (two fluorine atoms are considered as a single group for the purpose of breaking symmetry, but the third fluorine creates the potential for distinct geometric arrangements relative to the other substituents) allows for the existence of E and Z isomers. The assignment of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules.

Cahn-Ingold-Prelog (CIP) Priority Rules for E/Z Designation:

-

Assign priority to the two substituents on each carbon of the double bond based on atomic number. The atom with the higher atomic number gets higher priority.

-

If the atoms are isotopes, the one with the higher mass number has higher priority.

-

If the atoms are the same, move to the next atoms in the chain until a point of difference is found.

-

If the two higher-priority groups are on the same side of the double bond, the isomer is designated as Z (from the German zusammen, meaning "together").

-

If the two higher-priority groups are on opposite sides of the double bond, the isomer is designated as E (from the German entgegen, meaning "opposite").

For this compound:

-

At C4: The priority is -CH2CH2CH2OH > -H.

-

At C5: The priority is -F > -F (in the context of the CF2 group, but the third F vs the rest of the molecule determines the geometry). A more precise analysis considers the groups attached to C4 and C5. The two fluorine atoms on C5 are geminal. The third fluorine is on C4. Therefore, the double bond is between C4 and C5. At C4, the substituents are -CH2CH2CH2OH and -F. At C5, the substituents are two -F atoms. Since C5 has two identical substituents (-F), no E/Z isomerism is possible for this compound as named .

Let's re-examine the structure from PubChem for "4,5,5-Trifluoro-4-penten-1-ol". The structure shows the double bond between C4 and C5, with two fluorine atoms on C5 and one on C4. This means C5 is bonded to two identical fluorine atoms, which would preclude E/Z isomerism.

There might be a misunderstanding of the IUPAC name. Let's assume the intended molecule is one where E/Z isomerism is possible, for instance, 4,5-difluoro-pent-4-en-1-ol . In this hypothetical case:

-

At C4: -F vs -CH2CH2CH2OH

-

At C5: -F vs -H

In this scenario, E/Z isomers would exist. However, based on the provided name "this compound", geometric isomerism around the C4=C5 double bond is not possible.

Let's proceed by analyzing the isomers of a structurally related compound where E/Z isomerism is present to illustrate the principles, for example, 1,1-Difluoro-3-(3-hydroxypropyl)-1-propene .

Caption: Isomeric relationship of a hypothetical fluorinated alkene exhibiting E/Z isomerism.

Stereoisomerism

The core structure of this compound does not contain any chiral centers. However, for drug development purposes, it is important to consider that chirality can be introduced through:

-

Derivatization of the alcohol group: Reaction of the primary alcohol with a chiral reagent can create diastereomers.

-

Asymmetric synthesis: Enantiomerically enriched versions of related chiral fluorinated alcohols can be synthesized.

Spectroscopic and Chromatographic Data of Isomers

| Parameter | E-Isomer (Estimated/Analogous) | Z-Isomer (Estimated/Analogous) | Reference/Justification |

| ¹⁹F NMR (δ, ppm) | |||

| F (geminal, trans to alkyl) | ~ -90 to -95 | ~ -90 to -95 | For gem-difluoroalkenes, the two fluorine atoms are diastereotopic and will appear as a doublet of doublets.[1] The chemical shift is influenced by the stereochemistry. |

| F (geminal, cis to alkyl) | ~ -93 to -98 | ~ -93 to -98 | The cis and trans relationship to the alkyl chain will result in different chemical shifts.[1] |

| ¹³C NMR (δ, ppm) | |||

| C4 | ~ 150-155 (dd) | ~ 150-155 (dd) | The carbon of the CF2 group will show a large coupling constant with the attached fluorine atoms.[1] |

| C5 | ~ 90-95 (dd) | ~ 90-95 (dd) | The other olefinic carbon will also show coupling to the geminal fluorine atoms.[1] |

| GC Retention Time | Shorter | Longer | On non-polar columns, the more compact Z-isomer often has a longer retention time than the more linear E-isomer. However, this can vary depending on the column and conditions. |

Experimental Protocols

Synthesis of gem-Difluoroalkenyl Alcohols

A common method for the synthesis of terminal gem-difluoroalkenes is the Wittig reaction between a phosphorus ylide and an aldehyde.

Protocol: Wittig-type reaction for the synthesis of a gem-difluoroalkenyl alcohol

Materials:

-

Aldehyde precursor (e.g., 4-hydroxybutanal)

-

(Bromodifluoromethyl)triphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium or sodium hexamethyldisilazide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

To a solution of (bromodifluoromethyl)triphenylphosphonium bromide in anhydrous THF at -78 °C under an inert atmosphere, add the strong base dropwise.

-

Stir the resulting ylide solution at -78 °C for 30 minutes.

-

Add a solution of the aldehyde precursor in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired gem-difluoroalkenyl alcohol.[2][3][4][5][6][7]

Analysis of Geometric Isomers by GC-MS

Protocol: GC-MS analysis for the separation of E/Z isomers

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Injection Volume: 1 µL (split ratio 50:1)

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Procedure:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

-

Inject the sample into the GC-MS system.

-

Acquire the data according to the specified conditions.

-

Analyze the resulting chromatogram to determine the retention times and relative peak areas of the isomers.

-

Analyze the mass spectra of the separated isomers to confirm their identity.[8][9]

Chiral Analysis of Fluorinated Alcohols

For the analysis of potential enantiomers (if chirality is introduced), chiral gas chromatography is the method of choice. Often, derivatization of the alcohol to an ester or ether is necessary to improve separation.

Protocol: Chiral GC analysis with derivatization

Derivatization (Acylation):

-

Dissolve the alcohol in a suitable solvent (e.g., dichloromethane).

-

Add a chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride) and a non-nucleophilic base (e.g., pyridine).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with dilute acid, then with brine.

-

Dry the organic layer and concentrate to obtain the diastereomeric esters.[1]

Chiral GC Conditions:

-

Column: Chiral capillary column (e.g., Rt-βDEXsm)

-

Oven Program: Isothermal or a slow temperature ramp optimized for the specific diastereomers.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Procedure:

-

Dissolve the derivatized sample in a suitable solvent.

-

Inject the sample into the chiral GC system.

-

Analyze the chromatogram to determine the retention times and peak areas of the two diastereomers, from which the enantiomeric excess of the original alcohol can be calculated.[10][11][12]

Conclusion

While this compound itself does not exhibit geometric isomerism due to the presence of two fluorine atoms on the terminal carbon of the double bond, the principles of E/Z isomerism are critical for understanding structurally related fluorinated alkenes that are of interest in drug discovery. This guide has provided a framework for the identification, synthesis, and analysis of such isomers. The detailed experimental protocols for synthesis via the Wittig reaction and analysis by GC-MS and chiral GC offer practical guidance for researchers. For drug development professionals, the discussion on introducing and analyzing chirality provides a crucial perspective for the development of stereochemically pure and potent therapeutic agents. Further research to obtain precise experimental data for the target molecule and its close analogs is recommended to build upon the foundational information presented herein.

References

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sciepub.com [sciepub.com]

- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 8. sioc.ac.cn [sioc.ac.cn]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. gcms.cz [gcms.cz]

- 11. lcms.cz [lcms.cz]

- 12. chromatographyonline.com [chromatographyonline.com]

Reactivity Profile of the Trifluorovinyl Group in 4,5,5-Trifluoropent-4-en-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted reactivity profile of the trifluorovinyl group in 4,5,5-Trifluoropent-4-en-1-ol. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates the reactivity based on established principles of fluorinated alkene chemistry and the known reactions of analogous compounds. The document covers key reaction classes including nucleophilic additions, palladium-catalyzed cross-coupling reactions, cycloaddition reactions, and radical additions. Furthermore, the reactivity of the terminal hydroxyl group is discussed, highlighting its potential for derivatization. Detailed hypothetical experimental protocols and structured data tables are provided to guide researchers in designing synthetic routes involving this versatile building block.

Introduction

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The trifluorovinyl group (–CF=CF₂) is a particularly interesting fluorinated motif that can serve as a versatile synthetic handle for the introduction of fluorine and for the construction of complex molecular architectures. This compound combines the unique reactivity of the trifluorovinyl group with a primary alcohol functionality, making it a potentially valuable building block in medicinal chemistry and materials science. This guide aims to provide a detailed understanding of its expected chemical behavior.

Predicted Reactivity of the Trifluorovinyl Group

The trifluorovinyl group is characterized by a polarized double bond due to the high electronegativity of the fluorine atoms, making the terminal carbon (C-5) electrophilic and susceptible to nucleophilic attack. The C-F bonds also influence the group's participation in various transition metal-catalyzed and radical reactions.

Nucleophilic Addition-Elimination

One of the primary modes of reactivity for the trifluorovinyl group is expected to be nucleophilic addition-elimination. Nucleophiles can attack the electrophilic terminal carbon, leading to the displacement of a fluoride ion.

Table 1: Predicted Nucleophilic Addition-Elimination Reactions

| Nucleophile | Predicted Product | Plausible Conditions |

| Alkoxides (RO⁻) | 4-Alkoxy-5,5-difluoropent-4-en-1-ol | NaH or other strong base, alcohol solvent, 0 °C to rt |

| Thiolates (RS⁻) | 4-(Alkylthio)-5,5-difluoropent-4-en-1-ol | NaH or other strong base, thiol, THF, 0 °C to rt |

| Amines (R₂NH) | 4-(Dialkylamino)-5,5-difluoropent-4-en-1-ol | Excess amine, polar aprotic solvent, rt to 80 °C |

| Organolithiums (RLi) | 4-Alkyl-5,5-difluoropent-4-en-1-ol | Anhydrous ether or THF, low temperature (-78 °C) |

Experimental Protocol: Synthesis of 4-Methoxy-5,5-difluoropent-4-en-1-ol (Hypothetical)

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous methanol (20 mL).

-

Cool the flask to 0 °C in an ice bath and slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq).

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium methoxide.

-

Add a solution of this compound (1.48 g, 10 mmol) in anhydrous methanol (5 mL) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-Methoxy-5,5-difluoropent-4-en-1-ol.

Diagram 1: Nucleophilic Addition-Elimination Pathway

Caption: Generalized pathway for nucleophilic addition-elimination.

Palladium-Catalyzed Cross-Coupling Reactions

The C-F bond of the trifluorovinyl group can be activated by palladium(0) catalysts, enabling cross-coupling reactions such as Suzuki, Stille, and Heck couplings. These reactions are powerful tools for forming new carbon-carbon bonds.[1][2][3]

Table 2: Predicted Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Predicted Product | Plausible Catalytic System |

| Suzuki Coupling | Arylboronic acid (ArB(OH)₂) | 4-Aryl-5,5-difluoropent-4-en-1-ol | Pd(PPh₃)₄, base (e.g., K₂CO₃), solvent (e.g., Toluene/H₂O) |

| Stille Coupling | Organostannane (ArSnBu₃) | 4-Aryl-5,5-difluoropent-4-en-1-ol | Pd(PPh₃)₄, solvent (e.g., Toluene), heat |

| Heck Coupling | Alkene (e.g., Styrene) | 4-(Substituted vinyl)-5,5-difluoropent-4-en-1-ol | Pd(OAc)₂, phosphine ligand, base (e.g., Et₃N), solvent (e.g., DMF) |

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid (Hypothetical)

-

In a Schlenk flask, combine this compound (1.48 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).

-

Add a degassed mixture of toluene (40 mL) and water (10 mL).

-

Purge the mixture with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.58 g, 0.5 mmol, 5 mol%).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to yield 4-Phenyl-5,5-difluoropent-4-en-1-ol.

Diagram 2: Catalytic Cycle for Suzuki Coupling

Caption: A simplified catalytic cycle for the Suzuki coupling reaction.

Cycloaddition Reactions

The electron-deficient nature of the trifluorovinyl double bond makes it a good dienophile or dipolarophile in cycloaddition reactions. These reactions can be used to construct various carbocyclic and heterocyclic ring systems.

Table 3: Predicted Cycloaddition Reactions

| Reaction Type | Reagent | Predicted Product Class | Plausible Conditions |

| [4+2] Diels-Alder | Diene (e.g., Cyclopentadiene) | Fluorinated norbornene derivative | Heat, neat or in a high-boiling solvent |

| [3+2] Dipolar Cycloaddition | Azide (e.g., Benzyl azide) | Fluorinated triazole derivative | Heat or copper catalysis (CuAAC) |

| [2+2] Cycloaddition | Alkene (e.g., Ethylene) | Fluorinated cyclobutane derivative | Photochemical conditions (UV light) |

Diagram 3: Diels-Alder Reaction Workflow

Caption: A typical experimental workflow for a Diels-Alder reaction.

Predicted Reactivity of the Alcohol Group

The primary alcohol in this compound can undergo typical alcohol reactions, allowing for further functionalization of the molecule.

Esterification

The alcohol can be esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters.

Etherification (Williamson Ether Synthesis)

Deprotonation of the alcohol with a strong base to form the alkoxide, followed by reaction with an alkyl halide, should yield the corresponding ether.

Oxidation

Oxidation of the primary alcohol can lead to the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.

Table 4: Predicted Reactions of the Alcohol Group

| Reaction Type | Reagent(s) | Predicted Product |

| Esterification | Acyl chloride (RCOCl), pyridine | 4,5,5-Trifluoropent-4-en-1-yl ester |

| Etherification | 1. NaH; 2. Alkyl halide (R'-X) | 1-Alkoxy-4,5,5-trifluoropent-4-ene |

| Oxidation (to aldehyde) | PCC or Dess-Martin periodinane | 4,5,5-Trifluoropent-4-enal |

| Oxidation (to acid) | Jones reagent (CrO₃, H₂SO₄) or KMnO₄ | 4,5,5-Trifluoropent-4-enoic acid |

Conclusion

This compound is a promising bifunctional building block with a rich and versatile, albeit largely unexplored, reactivity profile. The trifluorovinyl group is expected to readily participate in nucleophilic additions, palladium-catalyzed cross-couplings, and cycloaddition reactions. Simultaneously, the primary alcohol functionality provides a handle for a variety of classical transformations. This guide provides a foundational understanding of the expected reactivity of this molecule, offering a starting point for its application in the synthesis of novel fluorinated compounds for the pharmaceutical and materials science industries. Further experimental validation of these predicted reaction pathways is highly encouraged.

References

Thermal stability and decomposition of 4,5,5-Trifluoropent-4-en-1-ol

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4,5,5-Trifluoropent-4-en-1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Expected Thermal Behavior

The thermal stability of an organic molecule is intrinsically linked to its structure. The presence of carbon-fluorine bonds in this compound is expected to confer a degree of thermal stability, as the C-F bond is one of the strongest single bonds in organic chemistry.[2] However, the molecule also contains functional groups that are typically more susceptible to thermal degradation, namely the primary alcohol and the carbon-carbon double bond.

The decomposition of unsaturated alcohols can be initiated by dehydration, radical mechanisms, or other unimolecular reactions.[3] The trifluorovinyl group (-CF=CF2) is a key structural feature. The thermal degradation of polymers containing this group, such as polytetrafluoroethylene (PTFE), often proceeds via depolymerization to yield the monomer, in this case, tetrafluoroethylene (TFE).[1][4] While this compound is not a polymer, the cleavage of the C-C bonds adjacent to the fluorinated double bond is a plausible decomposition route at elevated temperatures.

In general, fluorinated compounds exhibit a wide range of decomposition temperatures. For instance, fluorinated polyurethanes have shown decomposition onsets between 247–330 °C. The thermal decomposition of fluoropolymers can also lead to the formation of smaller fluorinated molecules.[5] Therefore, it is anticipated that the thermal decomposition of this compound will occur at a moderately high temperature, likely initiated at the alcohol or the double bond, leading to the formation of various smaller fluorinated and non-fluorinated volatile products.

Data Presentation: Thermal Stability of Analogous Compounds

To provide a context for the expected thermal stability of this compound, the following table summarizes the thermal decomposition data for a selection of fluorinated compounds.

| Compound/Material | Decomposition Onset Temperature (°C) | Key Observations |

| Polytetrafluoroethylene (PTFE) | ~500 (in vacuum) | Decomposes almost completely to its monomer, tetrafluoroethylene (TFE).[1] |

| Polyvinyl fluoride (PVF) | ~372 | Decomposes to yield hydrogen fluoride (HF) and a wax-like material.[1] |

| Fluorinated Polyurethanes | 247 - 330 | The introduction of fluorine enhances thermal stability compared to non-fluorinated analogs. |

| 3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine (TFX) | 281 (extrapolated onset) | A high-stability energetic material where the trifluoromethyl group contributes to thermal stability.[6] |

Experimental Protocols

To definitively determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is ideal for determining decomposition temperatures.[8]

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Apparatus:

-

Thermogravimetric Analyzer

-

High-precision microbalance

-

Sample pans (e.g., alumina or platinum)[9]

-

Inert gas supply (e.g., Nitrogen, Argon)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA sample pan. For liquid samples, a hermetic pan with a pinhole lid can be used to control evaporation.[10]

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.[9]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[8]

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss curve.

-

Identify the temperatures at which 5% and 50% mass loss occurs.

-

Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to detect thermal events such as melting, boiling, and decomposition.[2]

Objective: To identify the boiling point and any exothermic or endothermic events associated with the decomposition of this compound.

Apparatus:

-

Differential Scanning Calorimeter

-

Sample pans (e.g., aluminum, hermetically sealed)

-

Inert gas supply (e.g., Nitrogen, Argon)

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a volatile sample pan and hermetically seal it.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Ramp the temperature from 25 °C to a final temperature of 400 °C (or a temperature determined from TGA results to be beyond the decomposition) at a heating rate of 10 °C/min.

-

-

Data Collection: Record the heat flow to the sample relative to the reference.

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify endothermic peaks, which may correspond to boiling.

-

Identify sharp, irreversible exothermic peaks, which are indicative of decomposition.

-

Mandatory Visualization

Experimental Workflow

Caption: Workflow for assessing the thermal stability of this compound.

Plausible Decomposition Pathway

Caption: A plausible decomposition pathway for this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking, an informed hypothesis can be made based on its molecular structure and the behavior of analogous fluorinated and unsaturated compounds. The presence of strong C-F bonds suggests a higher thermal stability than its non-fluorinated counterpart. However, the primary alcohol and the double bond represent potential sites for the initiation of thermal decomposition.

The definitive thermal properties of this compound must be determined experimentally. The TGA and DSC protocols detailed in this guide provide a robust framework for researchers to conduct a thorough analysis. The resulting data will be invaluable for establishing safe operating temperatures and predicting the shelf-life and degradation pathways of this compound, thereby supporting its application in research and drug development.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC) - American Chemical Society [acs.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. turi.org [turi.org]

- 6. etamu.edu [etamu.edu]

- 7. mt.com [mt.com]

- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 9. epfl.ch [epfl.ch]

- 10. tainstruments.com [tainstruments.com]

Navigating the Solubility Landscape of 4,5,5-Trifluoropent-4-en-1-ol: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4,5,5-Trifluoropent-4-en-1-ol, a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and materials science. Addressed to researchers, scientists, and professionals in drug development, this document provides a foundational understanding of its behavior in common organic solvents, outlines a general methodology for solubility determination, and discusses the broader implications of fluorination on molecular properties.

Introduction: The Significance of Fluorinated Compounds

The strategic incorporation of fluorine into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties.[1][2] Fluorination can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity, making it a critical tool in the design of novel therapeutics and advanced materials.[3] this compound, with its combination of a polar alcohol group and a fluorinated alkene moiety, presents a unique solubility profile that is crucial for its application in various research and development endeavors.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides an illustrative solubility profile based on the general principles of organic chemistry and the known behavior of similar fluorinated alcohols. The data presented herein is intended to serve as a practical starting point for experimental design.

Illustrative Solubility Profile of this compound

The following table summarizes the anticipated solubility of this compound in a range of common organic solvents. The classification is based on the principle of "like dissolves like," considering the polarity of both the solute and the solvents. The presence of the hydroxyl group suggests solubility in polar protic solvents, while the fluorinated carbon chain indicates potential solubility in less polar and halogenated solvents.

| Solvent | Chemical Formula | Polarity | Anticipated Solubility |

| Methanol | CH₃OH | Polar Protic | Highly Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Highly Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Moderately Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Sparingly Soluble |

| Chloroform | CHCl₃ | Nonpolar | Sparingly Soluble |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble |

Note: This data is illustrative and should be confirmed by experimental analysis.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a given organic solvent. This method is based on the isothermal equilibrium technique.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Vortex the mixture for 2 minutes to facilitate initial dissolution.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow for the sedimentation of undissolved solute.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC or GC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated supernatant by interpolating its analytical signal on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Conclusion

Understanding the solubility of this compound is fundamental for its effective utilization in research and development. While this guide provides an illustrative overview and a general experimental framework, it is imperative for researchers to perform empirical solubility studies under their specific experimental conditions. The unique properties conferred by its fluorinated structure make this compound a compound with considerable potential, and a thorough characterization of its solubility is the first step towards unlocking its full utility.

References

Health and Safety Information for 4,5,5-Trifluoropent-4-en-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for compliance purposes. All laboratory work should be conducted in accordance with institutional and regulatory safety protocols.

Introduction

4,5,5-Trifluoropent-4-en-1-ol is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The presence of the trifluorovinyl group and a primary alcohol functional group suggests a unique reactivity and toxicological profile that requires careful consideration for safe handling and use in a laboratory setting. This guide provides a comprehensive overview of the available health and safety information for this compound, outlines standard experimental protocols for its toxicological assessment, and furnishes a general workflow for chemical safety evaluation.

Hazard Identification and Classification

Based on available Safety Data Sheet (SDS) information, this compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Data Presentation: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity – Single Exposure | 3 | H335: May cause respiratory irritation |

Pictograms:

-

Exclamation Mark: For skin and eye irritation, and specific target organ toxicity (single exposure).

Signal Word: Warning

Precautionary Statements (General):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Toxicological Data

Experimental Protocols for Toxicological Assessment

The following are detailed methodologies for key toxicological endpoints based on internationally recognized OECD guidelines. These protocols are provided as a reference for researchers to understand the type of studies required to fully characterize the health and safety profile of this compound.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)[6][7][8][9][10]

Objective: To determine the potential of this compound to cause irritation or corrosion upon a single, short-term dermal application.

Methodology:

-

Test Animal: Healthy, young adult albino rabbit.

-

Preparation of Test Site: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application of Test Substance: A dose of 0.5 mL of the undiluted liquid test substance is applied to a small area (approximately 6 cm²) of the clipped skin under a gauze patch and semi-occlusive dressing.

-

Exposure Duration: The test substance is held in contact with the skin for 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: Skin reactions are scored according to a standardized grading system (e.g., Draize scale).

-

Data Analysis: The mean scores for erythema and edema at each observation point are calculated. The reversibility of the observed effects is also assessed.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)[11][12][13][14][15]

Objective: To assess the potential of this compound to cause irritation or corrosion to the eye.

Methodology:

-

Test Animal: Healthy, young adult albino rabbit.

-

Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.

-

Scoring: Ocular lesions are scored using a standardized system.

-

Data Analysis: The scores for each type of ocular lesion are recorded at each observation time. The reversibility of the effects is a key endpoint.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)[16][17][18][19][20]

Objective: To determine the acute oral toxicity of this compound and to obtain an estimate of its LD50.

Methodology:

-

Test Animal: Typically, female rats are used.

-

Procedure: This is a stepwise procedure with the use of a small number of animals per step. The test substance is administered orally by gavage at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Dose Progression: The outcome of the first step determines the dose for the next step. If mortality is observed, the dose for the next step is lower; if no mortality is observed, the dose is increased.

-

Data Analysis: The method allows for the classification of the substance into one of the GHS acute toxicity categories based on the observed mortality at different dose levels.

Specific Target Organ Toxicity - Repeated Dose 28-day Oral Toxicity Study (Based on OECD Guideline 407)[21][22][23][24][25]

Objective: To provide information on the potential health hazards likely to arise from repeated oral exposure to this compound over a 28-day period. This study helps in identifying target organs for toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL).

Methodology:

-

Test Animal: Typically rats.

-

Dosing: The test substance is administered orally by gavage daily for 28 days to several groups of animals at different dose levels. A control group receives the vehicle only.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.

-

Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

-

Data Analysis: The data from the treated groups are compared with the control group to identify any treatment-related effects. The NOAEL is determined as the highest dose at which no adverse effects are observed.

Mandatory Visualizations

Caption: General workflow for chemical health and safety assessment.

Safe Handling and Disposal

Given the identified hazards, the following safe handling procedures are recommended for this compound in a laboratory setting.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood, especially when handling larger quantities or when there is a potential for aerosol generation.

-

Ensure easy access to an emergency eyewash station and safety shower.

Personal Protective Equipment (PPE): [5][6][7]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a significant splash hazard.

-

Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. The choice of glove material should be based on a thorough assessment of its compatibility with the substance and any solvents used.

-

Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a properly fitted respirator with an appropriate organic vapor cartridge should be used.

Hygiene Measures:

-

Avoid inhalation of vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

Spill and Waste Disposal:

-

In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.

-

For larger spills, evacuate the area and follow institutional emergency procedures.

-

Dispose of waste in accordance with all applicable federal, state, and local regulations. Halogenated organic waste should be segregated for appropriate disposal.[6][7]

Conclusion

This compound is a chemical that requires careful handling due to its classification as a skin and eye irritant, and a potential respiratory irritant. While specific quantitative toxicity data is currently lacking, the provided GHS classification and the general knowledge of fluorinated compounds and allylic alcohols necessitate the use of stringent safety precautions. The experimental protocols detailed in this guide, based on OECD guidelines, provide a framework for the comprehensive toxicological evaluation of this and other novel chemical entities. Adherence to the recommended safe handling and disposal procedures is crucial to minimize risk to researchers and the environment.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Allyl alcohol [cdc.gov]

- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 4. lyondellbasell.com [lyondellbasell.com]